Cas no 2770353-44-9 (methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine)
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine structure](https://ja.kuujia.com/scimg/cas/2770353-44-9x500.png)
methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine 化学的及び物理的性質
名前と識別子
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- 2770353-44-9
- EN300-37364225
- methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine
-
- インチ: 1S/C8H18N2/c1-8(7-9-2)10-5-3-4-6-10/h8-9H,3-7H2,1-2H3/t8-/m1/s1
- InChIKey: ICMKVQKZELETEM-MRVPVSSYSA-N
- ほほえんだ: N1([C@H](C)CNC)CCCC1
計算された属性
- せいみつぶんしりょう: 142.146998583g/mol
- どういたいしつりょう: 142.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 87.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 15.3Ų
methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37364225-1.0g |
methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine |
2770353-44-9 | 1g |
$0.0 | 2023-06-06 |
methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amineに関する追加情報
Compound CAS No 2770353-44-9: Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine
The compound methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine, identified by the CAS registry number CAS No 2770353-44-9, is a versatile and significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the design of bioactive molecules with specific pharmacokinetic profiles.
The molecular structure of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine consists of a pyrrolidine ring attached to a chiral propyl group, which is further substituted with a methylamine moiety. The presence of the pyrrolidine ring introduces rigidity and hydrophobicity, while the methylamine group contributes to hydrogen bonding capabilities, making this compound suitable for various biological interactions.
Recent studies have highlighted the importance of chiral centers in drug design, and the (2R) configuration in this compound plays a crucial role in determining its stereochemical properties. This configuration ensures optimal bioavailability and selectivity when interacting with biological targets, such as enzymes or receptors.
In terms of synthesis, methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine can be prepared through a variety of methods, including alkylation reactions or reductive amination techniques. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. Researchers have optimized these methods to achieve high yields and enantiomeric excess, ensuring the compound's suitability for pharmaceutical applications.
The application of this compound extends beyond traditional pharmaceuticals. Recent advancements have explored its use in peptide synthesis, where it serves as a building block for constructing complex biomolecules with defined stereochemistry. Additionally, its role as an intermediate in the synthesis of bioactive agents has been documented in several scientific journals.
From an analytical standpoint, the characterization of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide insights into its molecular structure, purity, and stability under various conditions.
In conclusion, the compound methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine (CAS No 2770353-44-9) stands out as a valuable tool in organic synthesis and drug discovery. Its unique structural features and chiral properties make it an attractive candidate for developing novel therapeutic agents with enhanced efficacy and reduced side effects.
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